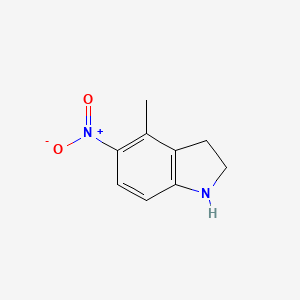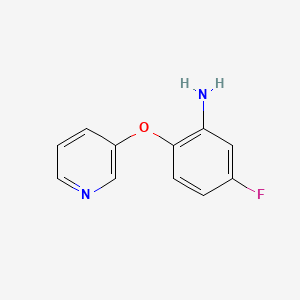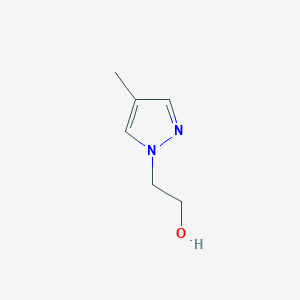
4-Methyl-5-nitroindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-nitroindoline is a chemical compound that belongs to the class of indolines, which are heterocyclic organic compounds. Indolines are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The specific substitution pattern of a methyl group at the 4-position and a nitro group at the 5-position on the indoline ring system defines 4-Methyl-5-nitroindoline. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Synthesis Analysis
The synthesis of related nitroindoline derivatives has been described in the literature. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent conversion to methyl 6-nitroindole-2-carboxylate has been achieved with a total yield of 67% . Another approach involves the preparation of 4-[N-Acetyl-N-methyl]aminomethylindole from 2-methyl-5-nitroisoquinolinium iodide, which can be hydrolyzed to 4-methylaminomethylindole and further modified to various substituted indoles . These methods highlight the versatility of nitroindoline derivatives in synthetic chemistry and their potential as precursors for 4-Methyl-5-nitroindoline.
Molecular Structure Analysis
The molecular structure of nitroindoline derivatives can be elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the crystal structure of two nitro regioisomers of a related compound, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, was determined using single-crystal X-ray diffraction, NMR, and MS . These techniques are essential for confirming the substitution pattern and stereochemistry of the indoline ring system, which is crucial for understanding the reactivity and properties of 4-Methyl-5-nitroindoline.
Chemical Reactions Analysis
The reactivity of nitroindoline derivatives can be explored through various chemical reactions. For instance, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones from intramolecular Pd-catalyzed reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides has been reported . This method demonstrates the potential for creating complex indoline structures through catalytic cyclization reactions. Additionally, the methylation of 4-nitroquinoline has been studied, leading to different methylation products and their subsequent reactions in aqueous solutions . These studies provide insights into the types of chemical transformations that 4-Methyl-5-nitroindoline may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroindoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can affect the compound's acidity, basicity, solubility, and stability. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involved steps such as cyclization, nitration, and chlorination, and the product's structure was confirmed by 1H NMR and MS . The method's suitability for large-scale synthesis and the high yield of the product suggest that similar conditions could be applied to the synthesis of 4-Methyl-5-nitroindoline, with an expectation of favorable physical and chemical properties for further applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Properties
- Antimicrobial and Anti-inflammatory Activities : Compounds derived from 5-nitroindoline, including 4-[(1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide and 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one, demonstrated significant antimicrobial and antifungal activities. These derivatives also exhibited high anti-inflammatory and antinociceptive activities, indicating potential for therapeutic applications in these areas (Bassyouni et al., 2012).
Photolysis Efficiency
- Improved Photolysis Efficiency : Studies have shown that the efficiency of photolysis of 1-acyl-7-nitroindolines, related to 4-Methyl-5-nitroindoline, is enhanced by electron-donating substituents at the 4-position. This enhancement has practical implications in the release of neuroactive amino acids and other biological applications (Papageorgiou & Corrie, 2000).
Water Structure Analysis
- Probing Liquid Water Structure : The molecule 1-methyl-5-nitroindoline has been utilized to detect structural changes in liquid water by temperature variation. This indicates its potential use in studying the properties of water and other solvents (Catalán & del Valle, 2018).
Solvent Basicity Scale
- Development of Solvent Basicity Scale : Research using 5-nitroindoline and its homomorph 1-methyl-5-nitroindoline has led to the creation of a solvent basicity scale. This scale is useful in spectroscopy and various chemical areas, demonstrating the compound's significance in understanding solvent interactions (Catalán et al., 1996).
Biophysical Probes
- Use in Biophysical Probing : Isoindoline nitroxides, closely related to 4-Methyl-5-nitroindoline, have been characterized for their properties in cells. They are useful as biophysical probes for studying molecular motion, oxygen concentration, pH, and other cellular parameters, indicating the broader utility of this class of compounds (Shen et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-5-nitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMLIIFZFXIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601498 |
Source


|
| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitroindoline | |
CAS RN |
165250-68-0 |
Source


|
| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)



![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)


![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)
